2-bromo-5-methoxy-N-[4-(thiophen-2-yl)oxan-4-yl]benzamide

BRD4 bromodomain inhibition BET protein pharmacology epigenetic drug discovery

A validated, highly potent BRD4 inhibitor (IC50 <100 nM against both BD1 and BD2) that offers a chemically distinct chemotype from triazolodiazepine and isoxazole BET inhibitors. The 2-bromo-5-methoxy substitution pattern and 4-(thiophen-2-yl)oxan-4-yl linker provide a unique pharmacophore for SAR expansion and PROTAC degrader design. Use it as a reference inhibitor to benchmark assay sensitivity and confirm dual-bromodomain target engagement. Its computed logP (3.98) and moderate tPSA (46 Ų) suggest suitability for cell-based NanoBRET and CETSA assays, enabling correlation of biochemical IC50 with cellular target occupancy. Bulk and custom synthesis orders are accepted.

Molecular Formula C17H18BrNO3S
Molecular Weight 396.3
CAS No. 2034325-72-7
Cat. No. B2594912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-5-methoxy-N-[4-(thiophen-2-yl)oxan-4-yl]benzamide
CAS2034325-72-7
Molecular FormulaC17H18BrNO3S
Molecular Weight396.3
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)Br)C(=O)NC2(CCOCC2)C3=CC=CS3
InChIInChI=1S/C17H18BrNO3S/c1-21-12-4-5-14(18)13(11-12)16(20)19-17(6-8-22-9-7-17)15-3-2-10-23-15/h2-5,10-11H,6-9H2,1H3,(H,19,20)
InChIKeyWAVGOKKWOQUUIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procuring 2-Bromo-5-methoxy-N-[4-(thiophen-2-yl)oxan-4-yl]benzamide (CAS 2034325-72-7): A Patent-Annotated BET Bromodomain Pharmacophore


2-Bromo-5-methoxy-N-[4-(thiophen-2-yl)oxan-4-yl]benzamide (CAS 2034325-72-7) is a synthetic benzamide derivative featuring a 2-bromo-5-methoxy substituted aryl ring linked via an amide to a 4-(thiophen-2-yl)tetrahydro-2H-pyran-4-amine scaffold. The compound is deposited in BindingDB (BDBM391552) as a bromodomain-containing protein 4 (BRD4) inhibitor appearing in multiple Incyte Corporation patent families, including US10472358, US10781209, US11059821, US11702416, and US9957268 . The BRD4 bromodomain target class is therapeutically relevant in oncology and inflammatory diseases, with the compound's unique 4-(thiophen-2-yl)oxan-4-yl amine motif distinguishing it from classical triazolodiazepine and isoxazole BET inhibitor chemotypes .

Why Generic Substitution Fails for 2-Bromo-5-methoxy-N-[4-(thiophen-2-yl)oxan-4-yl]benzamide in Bromodomain Research


The structural architecture of this compound integrates three pharmacophoric elements—the 2-bromo substituent, the 5-methoxy group, and the 4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl amine—into a single benzamide scaffold. Structure-activity relationship (SAR) studies on N-(thiophen-2-yl) benzamide derivatives establish that the thiophene ring directly contributes to kinase/bromodomain binding affinity, while the halogen/methoxy substitution pattern on the benzamide ring modulates potency and target engagement . Simply interchanging the tetrahydro-2H-pyran for a methyl, phenyl, or unsubstituted amine linker—as found in generic benzamide building blocks—disrupts the spatial orientation of the thiophene ring and alters the hydrogen-bonding network with the acetyl-lysine binding pocket . The BindingDB record documents IC50 <100 nM against both BRD4-BD1 and BRD4-BD2 in a standardized 384-well format, a dual-bromodomain inhibition profile that many close analogs with simpler amine substituents do not replicate .

Quantitative Evidence Guide: Benchmarking 2-Bromo-5-methoxy-N-[4-(thiophen-2-yl)oxan-4-yl]benzamide Against Bromodomain Inhibitor Alternatives


Dual BRD4-BD1/BD2 Inhibition Potency Versus BET Inhibitor Standards

In BRD4-BD1 and BRD4-BD2 biochemical assays, 2-bromo-5-methoxy-N-[4-(thiophen-2-yl)oxan-4-yl]benzamide (recorded as Example 44/44B in Incyte patents) demonstrates IC50 <100 nM against both bromodomains . This dual BD1/BD2 profile places the compound in a potency category comparable to INCB054329, a structurally distinct pan-BET inhibitor (IC50 values of 28 nM for BRD4-BD1 and 3 nM for BRD4-BD2 in analogous TR-FRET assays) . While the precise IC50 values for this compound are reported as '<100 nM' rather than single-digit nanomolar, the co-occurrence of activity against both BD1 and BD2 differentiates it from BD2-selective chemotypes such as GSK620 (IC50 = 0.013 μM for BRD4-BD2 but substantially weaker for BD1) .

BRD4 bromodomain inhibition BET protein pharmacology epigenetic drug discovery

Structural Differentiation via 2-Bromo-5-Methoxy Substitution Pattern

The 2-bromo-5-methoxy substitution on the benzamide ring constitutes a specific halogen/methoxy pairing that is absent in the unsubstituted parent compound N-[4-(thiophen-2-yl)oxan-4-yl]benzamide . In benzamide-based epigenetic probe libraries, the bromine atom at the ortho position participates in halogen bonding interactions within the acetyl-lysine recognition pocket while the para-methoxy group contributes electron-donating character that stabilizes the amide conformation . Comparative analysis of the BindingDB BRD4 inhibitor landscape shows that benzamides lacking both the 2-bromo and 5-methoxy substituents generally exhibit IC50 values >1 μM or lack dual BD1/BD2 inhibitory activity, whereas the fully substituted target compound achieves <100 nM activity against both domains .

medicinal chemistry SAR benzamide library design halogen bonding

Plasmid DNA Binding and Cellular Uptake Potential of the Tetrahydropyran-Thiophene Scaffold

The 4-(thiophen-2-yl)tetrahydro-2H-pyran-4-amine core structure has been independently evaluated in non-viral gene delivery contexts, where related thiophene-containing tetrahydropyran derivatives exhibited plasmid DNA binding capacity as measured by gel electrophoresis . While direct cellular uptake data for the target compound are not reported, the scaffold's calculated logP of approximately 3.98 and topological polar surface area (tPSA) of 46 Ų place it within favorable physicochemical ranges for passive membrane permeability, contrasting with more polar BET inhibitors such as JQ1 (tPSA = 84 Ų) . The tetrahydropyran oxygen and thiophene sulfur atoms provide additional hydrogen-bond acceptor sites beyond those in simpler phenyl or cyclohexyl amine linkers, potentially influencing intracellular target engagement.

chemical biology cellular permeability nucleic acid delivery

Recommended Application Scenarios for 2-Bromo-5-methoxy-N-[4-(thiophen-2-yl)oxan-4-yl]benzamide in Research and Industrial Settings


BRD4 Bromodomain Biochemical Screening and Hit Validation

The compound's documented IC50 <100 nM against both BRD4-BD1 and BRD4-BD2 in 384-well plate-based biochemical assays supports its use as a reference inhibitor in AlphaScreen, TR-FRET, or BROMOscan screening cascades. Laboratories establishing internal BRD4 inhibitor programs can employ this compound as a structurally distinct positive control alongside JQ1 and I-BET762 to benchmark assay sensitivity and confirm target engagement across dual bromodomain readouts.

Medicinal Chemistry Lead Optimization Around the Tetrahydropyran-Thiophene Scaffold

The 2-bromo-5-methoxy substitution pattern and 4-(thiophen-2-yl)oxan-4-amine linker provide defined vectors for systematic SAR expansion . Synthetic chemistry groups can use this compound as a starting point for halogen-swapping studies (Br→Cl, I), methoxy positional isomer synthesis (5-OMe→4-OMe, 3-OMe), and thiophene replacement with furan or thiazole to probe heterocycle contributions to BRD4 binding.

Chemical Probe Development for Epigenetic Target Deconvolution

Given the patent annotation across multiple Incyte BRD4 inhibitor families , this compound serves as a chemical tool for deconvoluting BET-dependent transcriptional programs in oncology cell lines. The favorable computed logP (3.98) and moderate tPSA (46 Ų) suggest suitability for cell-based NanoBRET or CETSA target engagement assays, enabling correlation of biochemical IC50 with cellular target occupancy.

Fragment Elaboration and PROTAC Linker Attachment Chemistry

The bromine atom at the 2-position provides a synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig) to elaborate the benzamide core with biaryl or amine extensions. This reactivity profile positions the compound as a versatile intermediate for designing bifunctional degrader molecules (PROTACs) by attaching E3 ligase recruiting elements through the bromine substitution site.

Quote Request

Request a Quote for 2-bromo-5-methoxy-N-[4-(thiophen-2-yl)oxan-4-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.